molecular formula C8H9NO3 B13063118 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Cat. No.: B13063118
M. Wt: 167.16 g/mol
InChI Key: OLMXYMHNRQNLLF-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . This method is known for its regioselectivity, especially when forming 3-methyl substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acylation and addition reactions. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions are often studied using molecular docking and other computational techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and an acetic acid moiety

Biological Activity

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article summarizes the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H9NO3
Molecular Weight167.162 g/mol
CAS Number20845-23-2
AppearanceLight yellow solid

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : Similar compounds in the dihydropyridine class have shown to inhibit PDE3, PDE4, and PDE5, leading to increased intracellular cAMP levels. This mechanism has implications for cancer therapy due to the role of cAMP in cell proliferation and apoptosis .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : Studies have demonstrated that derivatives can interact with cannabinoid receptors (CBRs), influencing cAMP accumulation and β-arrestin recruitment . This interaction suggests potential applications in neurological disorders and pain management.
  • Anticancer Activity : Some derivatives have been reported to inhibit the growth of cancer cell lines, such as HT-29 colon adenocarcinoma cells, with IC50 values in the submicromolar range . The structure-activity relationship (SAR) studies indicate that modifications to the dihydropyridine core can enhance anticancer properties.

Anticancer Studies

A significant focus has been on the anticancer properties of this compound and its derivatives. For instance:

  • Case Study : A study evaluated a series of dihydropyridine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced potency against colorectal cancer cells .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and amyloid-beta toxicity, which are critical factors in Alzheimer's disease pathology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other dihydropyridine derivatives:

Compound NameActivity TypeIC50 (µM)
1-Methyl-2-oxo-1,2-dihydropyridineAnticancer (HT-29)<0.5
3-Cyano-2-imino-dihydropyridineAntimicrobial<10
Milrinone (PDE3 inhibitor)Cardiotonic0.15

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(1-methyl-2-oxopyridin-4-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-9-3-2-6(4-7(9)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

OLMXYMHNRQNLLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CC(=O)O

Origin of Product

United States

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